molecular formula C₂₆H₄₃NNa₂O₁₀S₂ B1145829 3-Sulfo-taurocholicAcidDisodiumSalt CAS No. 71781-33-4

3-Sulfo-taurocholicAcidDisodiumSalt

Cat. No.: B1145829
CAS No.: 71781-33-4
M. Wt: 639.73
Attention: For research use only. Not for human or veterinary use.
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Biochemical Analysis

Biochemical Properties

3-Sulfo-taurocholic Acid Disodium Salt plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, plasma levels of 3-Sulfo-taurocholic Acid Disodium Salt are elevated in wild-type and Sortilin 1 (Sort1) knockout mice following bile duct ligation (BDL) .

Dosage Effects in Animal Models

The effects of 3-Sulfo-taurocholic Acid Disodium Salt vary with different dosages in animal models. Studies have shown that plasma levels of 3-Sulfo-taurocholic Acid Disodium Salt are elevated in wild-type and Sort1 knockout mice at 6 hours following BDL and are further elevated in Sort1 knockout mice at 24 hours post-BDL .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Sulfo-taurocholic Acid Disodium Salt involves the sulfonation of taurocholic acid. The reaction typically requires the use of sulfur trioxide or chlorosulfonic acid as sulfonating agents under controlled conditions to introduce the sulfo group into the taurocholic acid molecule .

Industrial Production Methods

In industrial settings, the production of 3-Sulfo-taurocholic Acid Disodium Salt can be achieved through a similar sulfonation process, but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves the use of large reactors and precise control of temperature and reaction time .

Chemical Reactions Analysis

Types of Reactions

3-Sulfo-taurocholic Acid Disodium Salt can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of 3-Sulfo-taurocholic Acid Disodium Salt .

Scientific Research Applications

3-Sulfo-taurocholic Acid Disodium Salt has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Sulfo-taurocholic Acid Disodium Salt is unique due to its sulfo group, which imparts distinct chemical properties and biological activities compared to other bile acids. This modification enhances its solubility and interaction with bile acid receptors, making it a valuable compound for research and therapeutic applications .

Properties

IUPAC Name

disodium;2-[[(4R)-4-[(3R,5R,7R,8R,9S,10S,12S,13R,14S,17R)-7,12-dihydroxy-10,13-dimethyl-3-sulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H45NO10S2.2Na/c1-15(4-7-23(30)27-10-11-38(31,32)33)18-5-6-19-24-20(14-22(29)26(18,19)3)25(2)9-8-17(37-39(34,35)36)12-16(25)13-21(24)28;;/h15-22,24,28-29H,4-14H2,1-3H3,(H,27,30)(H,31,32,33)(H,34,35,36);;/q;2*+1/p-2/t15-,16+,17-,18-,19+,20+,21-,22+,24+,25+,26-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDZGOMAYFRJNTP-NEMAEHQESA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)OS(=O)(=O)[O-])C)O)O)C.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC(=O)NCCS(=O)(=O)[O-])[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)OS(=O)(=O)[O-])C)O)O)C.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H43NNa2O10S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

639.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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